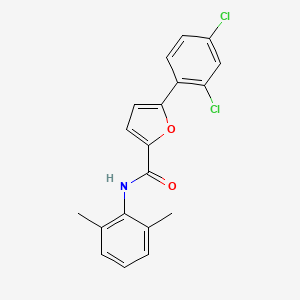![molecular formula C21H23ClN2O2 B6006584 (4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as CPPM and has been found to have promising applications in various fields of research. In
Wissenschaftliche Forschungsanwendungen
CPPM has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, CPPM has been used to study the effects of drugs on the central nervous system. In pharmacology, CPPM has been used to develop new drugs for the treatment of various diseases. In medicinal chemistry, CPPM has been used to design new compounds with improved therapeutic properties.
Wirkmechanismus
CPPM is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting FAAH, CPPM increases the levels of endocannabinoids in the brain and other tissues, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
CPPM has been found to have a number of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. These effects are thought to be mediated by the increased levels of endocannabinoids in the brain and other tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPPM for lab experiments is its high potency and selectivity for FAAH. This allows researchers to study the effects of FAAH inhibition without the interference of other enzymes or receptors. However, CPPM also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for research on CPPM. One area of interest is the development of new drugs based on the structure of CPPM. Another area of interest is the study of the long-term effects of FAAH inhibition on the brain and other tissues. Additionally, there is interest in exploring the potential therapeutic applications of CPPM in various diseases, including chronic pain, inflammation, and anxiety disorders.
Synthesemethoden
CPPM can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methylphenol with 3-(4-pyridinyl)propanoic acid, followed by the reaction of the resulting product with piperidine and 4-chlorobenzoyl chloride. The final product is purified using column chromatography. This synthesis method has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-3-pyridin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c1-15-13-18(22)5-6-19(15)21(26)17-3-2-12-24(14-17)20(25)7-4-16-8-10-23-11-9-16/h5-6,8-11,13,17H,2-4,7,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBMBHAZMIXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)CCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-chloro-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6006509.png)
![isopropyl 2-{[2-(4-ethylphenoxy)propanoyl]amino}-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B6006511.png)
![1-(1-azepanyl)-3-[3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6006517.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B6006529.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-phenylpiperidine](/img/structure/B6006531.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)

![N-(2-fluorophenyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6006560.png)
![1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6006562.png)
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)
![(2E)-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyridinyl)acrylamide](/img/structure/B6006591.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)